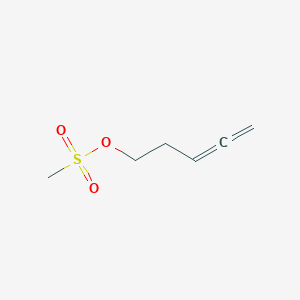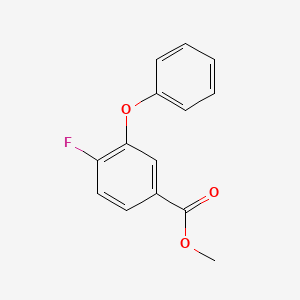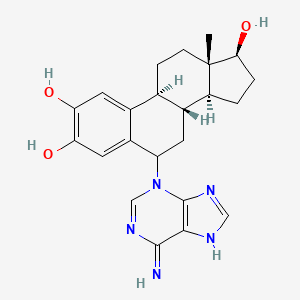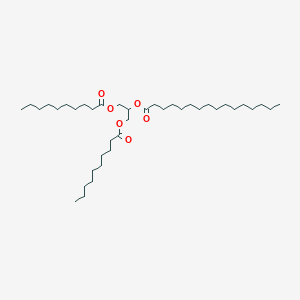![molecular formula C12H8N4 B13406979 2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine CAS No. 7521-27-9](/img/structure/B13406979.png)
2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(pyridin-3-yl)pyrido[2,3-d]pyrimidine is a heterocyclic compound that combines pyridine and pyrimidine rings. This compound is part of the pyridopyrimidine family, which is known for its significant biological activities and therapeutic potential . Pyridopyrimidines are of great interest due to their presence in various drugs and their potential in developing new therapies .
Méthodes De Préparation
The synthesis of 2-(pyridin-3-yl)pyrido[2,3-d]pyrimidine involves several synthetic routes. One common method includes the cyclization of N-cyclohexyl derivatives with cyanoacetamide . Another approach involves the acylation reaction of α-aminonicotinonitrile with aroyl chlorides, diethyl malonate, morpholine-4-carboxylate, acetic anhydride, or formic acid under solvent-free conditions . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions for large-scale production.
Analyse Des Réactions Chimiques
2-(pyridin-3-yl)pyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Cyclization: Cyclocondensation and cycloaddition reactions are also observed, leading to the formation of fused pyrimidines.
Applications De Recherche Scientifique
2-(pyridin-3-yl)pyrido[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the development of new drugs and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 2-(pyridin-3-yl)pyrido[2,3-d]pyrimidine involves its interaction with various molecular targets and pathways. It inhibits dihydrofolate reductase (DHFR) with high affinity, reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition leads to the cessation of RNA and DNA synthesis, ultimately causing the death of cancer cells . Additionally, it targets tyrosine kinase, extracellular regulated protein kinases, and other signaling pathways involved in cancer progression .
Comparaison Avec Des Composés Similaires
2-(pyridin-3-yl)pyrido[2,3-d]pyrimidine is unique due to its broad spectrum of biological activities and therapeutic potential. Similar compounds include:
Pyrido[3,4-d]pyrimidines: Known for their anticancer and antimicrobial properties.
Pyrido[4,3-d]pyrimidines: Studied for their potential in treating inflammatory diseases.
Pyrido[3,2-d]pyrimidines: Exhibiting significant antiviral and anticancer activities.
These compounds share structural similarities but differ in their specific biological activities and therapeutic applications, highlighting the uniqueness of 2-(pyridin-3-yl)pyrido[2,3-d]pyrimidine.
Propriétés
Numéro CAS |
7521-27-9 |
|---|---|
Formule moléculaire |
C12H8N4 |
Poids moléculaire |
208.22 g/mol |
Nom IUPAC |
2-pyridin-3-ylpyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H8N4/c1-3-9(7-13-5-1)12-15-8-10-4-2-6-14-11(10)16-12/h1-8H |
Clé InChI |
MKJGBTYCQKYWMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NC=C3C=CC=NC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4'-Heptyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13406954.png)
![tert-butyl N-[(2S,3R)-4-[[(2S)-1-[[(2S)-1-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentylamino]-3-(4-benzoylphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl-benzylamino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13406956.png)

![NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc](/img/structure/B13406978.png)
![6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13406980.png)
![2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B13406982.png)

![3-[(R)-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid](/img/structure/B13406991.png)
